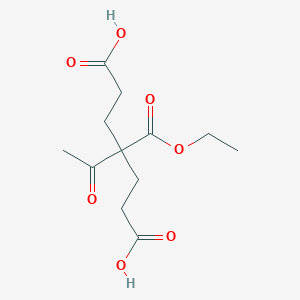

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Description

Properties

IUPAC Name |

4-acetyl-4-ethoxycarbonylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYWSHUPASUUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379786 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72653-14-6 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Architecture of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

A Pivotal Intermediate for Neurotropic GABA Analogs

Part 1: Executive Summary & Strategic Importance

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6) represents a masterclass in synthetic efficiency, serving as a high-density carbon scaffold for the production of substituted cyclohexanes and neurotropic agents, most notably Gabapentin (Neurontin) .

Its discovery and optimization were not accidental but the result of rigorous process engineering designed to solve a specific problem: How to construct a quaternary carbon center with high functionality in a single pot.

This guide dissects the synthesis, mechanism, and application of this molecule. It moves beyond the "what" to the "how" and "why," providing a reproducible blueprint for researchers in process chemistry and drug development.

Part 2: The Chemical Foundation

The molecule is a geminal disubstituted pimelic acid derivative . Its structural uniqueness lies in the quaternary carbon at position 4, which holds four distinct functional groups:

-

Acetyl Group: A handle for future cyclization or decarboxylation.

-

Ethoxycarbonyl Group: Provides steric bulk and orthogonal reactivity.

-

Two Propionic Acid Arms: The result of a double Michael addition, enabling ring closure to form cyclohexane systems.

Retrosynthetic Logic

The synthesis relies on Atom Economy . Instead of building the carbon skeleton step-by-step, the molecule is assembled via a Double Michael Addition .

-

Michael Donor: Ethyl Acetoacetate (EAA) – Provides the central carbons and the acetyl/ester groups.

-

Michael Acceptor: Ethyl Acrylate (2 equivalents) – Provides the two three-carbon side chains.

Part 3: Mechanism of Action (Double Michael Addition)

The formation of the title compound is a thermodynamic balancing act. The reaction must be driven to completion (bis-addition) while preventing polymerization of the acrylate acceptor.

The Cascade:

-

Activation: A base (typically alkoxide) deprotonates the acidic methylene of Ethyl Acetoacetate.

-

First Addition: The enolate attacks the first equivalent of Ethyl Acrylate.

-

Proton Transfer: The resulting anion abstracts a proton, regenerating the enolate at the central carbon.

-

Second Addition: The sterically crowded enolate attacks the second equivalent of Ethyl Acrylate.

-

Hydrolysis: Selective hydrolysis of the primary esters (side chains) yields the dicarboxylic acid, leaving the hindered central ester intact.

Visualization: Reaction Mechanism

Caption: Stepwise mechanism of the base-catalyzed double Michael addition followed by selective hydrolysis.

Part 4: Experimental Protocol

Objective: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid starting from Ethyl Acetoacetate.

Reagents & Materials

| Reagent | Equivalents | Role | Notes |

| Ethyl Acetoacetate | 1.0 | Nucleophile | Distill before use to remove acid impurities. |

| Ethyl Acrylate | 2.2 | Electrophile | Slight excess to drive bis-addition. |

| Sodium Ethoxide (21% in EtOH) | 0.1 | Catalyst | Catalytic amount prevents side reactions. |

| Ethanol (Anhydrous) | Solvent | Medium | Must be dry to prevent premature hydrolysis. |

| NaOH (10% aq) | - | Hydrolysis | For the saponification step. |

Step-by-Step Methodology

Phase 1: The Double Michael Addition (Formation of the Tri-ester)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Flush with Nitrogen.[1]

-

Initiation: Charge the flask with Ethyl Acetoacetate (1.0 eq) and Anhydrous Ethanol (5 volumes) .

-

Catalysis: Add Sodium Ethoxide solution (0.05 eq) at room temperature. The solution may turn slightly yellow (enolate formation).

-

Controlled Addition: Begin dropwise addition of Ethyl Acrylate (2.2 eq) .

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between 30–40°C using an ice bath if necessary. Rapid addition leads to polymerization of the acrylate.

-

-

Completion: After addition, stir at room temperature for 4–6 hours. Monitor by TLC or GC. Disappearance of Ethyl Acetoacetate indicates completion.

-

Quench: Neutralize the catalyst with a stoichiometric amount of Glacial Acetic Acid.

-

Isolation (Intermediate): Concentrate the solvent under reduced pressure to yield the crude tri-ester oil. Note: Purification is usually not required for the next step.

Phase 2: Selective Hydrolysis

-

Saponification: Dissolve the crude tri-ester in Ethanol . Add 10% NaOH (2.2 eq) slowly at 0°C.

-

Why 2.2 eq? We target the two unhindered side-chain esters. The central ester (ethoxycarbonyl) is sterically shielded by the quaternary center and the acetyl group, making it significantly slower to hydrolyze.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Workup:

-

Concentrate ethanol.[1]

-

Dilute with water and wash with Diethyl Ether (removes unreacted tri-ester).

-

Acidify the aqueous layer to pH 2.0 with 6N HCl .

-

-

Crystallization: The title compound, 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid , will precipitate as a white solid or viscous oil that solidifies upon standing.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes.

Data Validation (Expected Results):

-

Appearance: White crystalline solid.

-

Melting Point: 104–106°C.

-

1H NMR (DMSO-d6):

1.18 (t, 3H, ester

Part 5: Downstream Applications (Gabapentin Synthesis)

The utility of this acid lies in its conversion to 3,3-Pentamethylene-4-butyric acid (Gabapentin precursor).

The Transformation Logic:

-

Cyclization: The di-acid undergoes a Dieckmann-like condensation or thermal decarboxylation to form a cyclohexanone derivative.

-

Schmidt/Hofmann: The acetyl group is converted to an amine (or via a nitrile intermediate).

Workflow Diagram: From Intermediate to Drug

Caption: Synthetic utility of the title compound in the manufacturing of Gabapentin.[1][2]

Part 6: Troubleshooting & Optimization

Even with a robust protocol, scale-up presents challenges.

| Issue | Cause | Solution |

| Polymerization | Ethyl Acrylate polymerizes before reacting with EAA. | Add a radical inhibitor (e.g., Hydroquinone) to the reaction mixture. Control temperature strictly <45°C. |

| Mono-Addition | Incomplete reaction; stops at mono-adduct. | Ensure 2.2 eq of acrylate is used. Increase reaction time. Check base quality (NaOEt absorbs moisture). |

| Retro-Michael | Product reverts to starting materials. | Avoid high temperatures during workup. Do not heat the basic solution excessively. |

| Over-Hydrolysis | Central ester is hydrolyzed. | Control pH and temperature during hydrolysis. Do not use strong base (KOH) at reflux. |

References

-

Warner-Lambert Co. (1977). Cyclic Amino Acids and Methods for their Preparation. US Patent 4,024,175.[2] Link

-

Teva Pharmaceutical Industries. (2004).[2] Improved method for the preparation of gabapentin intermediates.[2][3][4] CN Patent 1471507A.[2] Link

-

ChemicalBook. (2023). 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid Properties and Suppliers.Link

-

Organic Syntheses. (1943). Michael Addition General Procedures. Coll. Vol. 2, p. 200. Link

-

Manus Aktteva Biopharma. (2023). Intermediates of Gabapentin Hydrochloride.[4][5]Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN1471507A - Improved method for the preparation of gabapentin intermediates - Google Patents [patents.google.com]

- 3. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]

- 4. CN101417975A - Method for preparing gabapentin intermediate - Google Patents [patents.google.com]

- 5. manusaktteva.com [manusaktteva.com]

Unlocking the Potential of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid: A Technical Guide for Researchers

Abstract

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, a structurally unique trifunctional molecule, presents a compelling yet underexplored scaffold for innovation in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthetic accessibility and delineates promising research avenues. We will explore its potential as a precursor for novel anticancer agents, particularly as an inhibitor of histone deacetylases (HDACs), and as a versatile monomer for the synthesis of advanced biodegradable polymers. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale to inspire and guide future investigations into this promising chemical entity.

Introduction and Synthetic Strategy

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a substituted dicarboxylic acid featuring a central quaternary carbon atom bearing an acetyl group, an ethoxycarbonyl group, and two carboxyethyl chains. This unique arrangement of functional groups suggests a high degree of chemical reactivity and versatility as a building block in organic synthesis.

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring under an inert atmosphere.

-

Michael Addition: After stirring for 30 minutes, add ethyl acrylate (2.2 equivalents) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.[2]

-

Workup and Purification of Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tri-ethyl ester intermediate can be purified by column chromatography on silica gel.

-

Saponification: Dissolve the purified tri-ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.5 equivalents) and heat the mixture to reflux for 4 hours.

-

Isolation of Final Product: After cooling to room temperature, acidify the reaction mixture with 1 M hydrochloric acid until a pH of 2 is reached. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.

Caption: Proposed two-step synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.

Potential Research Areas in Medicinal Chemistry

The structural features of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid make it an intriguing candidate for drug discovery, particularly in the realm of oncology.

Anticancer Agent Development

Dicarboxylic acids have been investigated as anticancer agents.[3][4] The presence of two carboxylic acid moieties in the target molecule allows for potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Rationale for Investigation:

-

Enzyme Inhibition: The dicarboxylic acid structure can mimic natural substrates of various enzymes, leading to competitive inhibition.

-

Induction of Apoptosis: Certain dicarboxylic acids have been shown to induce programmed cell death in cancer cells.[4]

-

Synergistic Effects: The molecule can be used as a scaffold to synthesize derivatives with enhanced potency or to be used in combination with existing anticancer drugs.

Experimental Protocol: In Vitro Anticancer Activity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], K562 [leukemia]) and a non-cancerous control cell line (e.g., HEK293) should be used.[5][6]

-

MTT Assay: Plate the cells in 96-well plates and treat with increasing concentrations of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid for 72 hours. Cell viability will be assessed using the MTT assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

| Cell Line | Cancer Type | Predicted IC50 Range (µM) |

| MCF-7 | Breast | 10-100 |

| A549 | Lung | 10-100 |

| K562 | Leukemia | 5-50 |

| HEK293 | Non-cancerous | >100 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[7][8] Several known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The dicarboxylic acid moiety of our target molecule could potentially act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes.[9][10]

Rationale for Investigation:

-

Structural Mimicry: The terminal carboxylic acid can chelate the zinc ion in the HDAC active site, similar to other carboxylic acid-containing HDAC inhibitors.[11]

-

Scaffold for Optimization: The acetyl and ethoxycarbonyl groups can be chemically modified to serve as a linker and cap group, allowing for the synthesis of a library of potential HDAC inhibitors.

Experimental Protocol: HDAC Inhibition Assay

-

Enzyme Source: Recombinant human HDAC1, HDAC2, and HDAC6 enzymes.

-

Fluorometric Assay: The inhibitory activity will be measured using a commercially available fluorometric HDAC assay kit. The assay measures the deacetylation of a fluorogenic substrate.

-

IC50 Determination: The IC50 values will be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Proposed interaction of the target molecule with the HDAC active site.

Potential Research Areas in Polymer Science

The presence of three reactive functional groups (two carboxylic acids and one ester) makes 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid a valuable trifunctional monomer for the synthesis of branched and cross-linked polymers.[12]

Biodegradable Branched Polyesters

Branched biodegradable polyesters are of significant interest for biomedical applications, such as drug delivery, due to their unique properties, including high solubility, low viscosity, and tunable degradation rates.[13][14][15][16][17]

Rationale for Investigation:

-

Branched Architecture: The trifunctional nature of the monomer will lead to the formation of branched or hyperbranched polyesters when copolymerized with diols.[18]

-

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradable materials.[15]

-

Drug Delivery Applications: The branched structure can encapsulate drug molecules, and the degradation of the polymer can control their release.[13][14]

Experimental Protocol: Synthesis of a Branched Polyester

-

Polycondensation: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (1.0 equivalent) and a diol (e.g., 1,6-hexanediol, 1.5 equivalents) are heated under a nitrogen atmosphere with a suitable catalyst (e.g., tin(II) 2-ethylhexanoate).

-

Polymerization Conditions: The reaction is carried out at high temperature (e.g., 180-200 °C) with the removal of water to drive the reaction to completion.

-

Characterization: The resulting polymer will be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

| Monomer Ratio (Acid:Diol) | Expected Polymer Architecture | Potential Application |

| 1:1.5 | Branched | Controlled drug release |

| 1:1 | Cross-linked | Hydrogels for tissue engineering |

Functional Polyamides

The dicarboxylic acid moieties can react with diamines to form polyamides with unique properties. The remaining ester and acetyl groups can be used for further functionalization.[19]

Rationale for Investigation:

-

Network Formation: The trifunctional nature of the monomer can lead to the formation of cross-linked polyamide networks with enhanced thermal and mechanical properties.[20]

-

Post-Polymerization Modification: The acetyl group can be a handle for attaching other molecules, such as fluorescent dyes or bioactive peptides, after polymerization.

Experimental Protocol: Synthesis of a Functional Polyamide

-

Interfacial Polymerization: An aqueous solution of a diamine (e.g., hexamethylenediamine) and sodium carbonate is carefully layered on top of a solution of the diacid chloride of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid in an organic solvent (e.g., dichloromethane).

-

Polymer Film Formation: A polyamide film will form at the interface of the two layers.

-

Characterization: The thermal properties of the resulting polyamide will be analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Potential polymerization pathways for the target molecule.

Conclusion

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a molecule with significant untapped potential. Its straightforward synthesis and versatile chemical functionalities position it as a valuable starting material for the development of novel therapeutics and advanced materials. The research avenues outlined in this guide, from anticancer drug discovery to the synthesis of biodegradable polymers, represent just a fraction of the possibilities. It is our hope that this technical guide will catalyze further research and unlock the full potential of this promising chemical scaffold.

References

-

Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures - UPCommons. (n.d.). Retrieved January 30, 2024, from [Link]

-

Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF. (2008). ResearchGate. [Link]

-

Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions - PMC. (n.d.). Retrieved January 30, 2024, from [Link]

-

Development of Acrylates using New Ester Exchange Reaction - Toagosei America. (2022, November 18). Toagosei America Inc. [Link]

-

Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (2008). ResearchGate. [Link]

-

The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. (n.d.). Retrieved January 30, 2024, from [Link]

-

Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ResearchGate. [Link]

- Process for the manufacture of pimelic acid. (n.d.). Google Patents.

-

Branched biodegradable polyesters for parenteral drug delivery systems. (n.d.). PubMed. Retrieved January 30, 2024, from [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]

-

Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011, January 4). NIH. [Link]

-

The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (n.d.). NIH. [Link]

-

Functional Aromatic Polyamides. (n.d.). MDPI. [Link]

-

Polyester Dendrimers: Smart Carriers for Drug Delivery. (n.d.). MDPI. [Link]

-

The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2'-dicarboxylic Acid. (2022, December 23). Semantic Scholar. [Link]

-

Synthesis of triamine-functionalized rigid crosslinkers for materials science. (2025, February 25). RSC Publishing. [Link]

-

How would you prepare heptanoic acid using malonic ester synthesis? (2021, June 26). Quora. [Link]

-

Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (n.d.). MDPI. [Link]

-

Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]

-

Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). SpringerLink. [Link]

-

Branched polyesters: Preparative strategies and... : Advanced Drug Delivery Reviews. (n.d.). Ovid. Retrieved January 30, 2024, from [Link]

-

Pimelic acid. (n.d.). Wikipedia. Retrieved January 30, 2024, from [Link]

-

Synthesis and Characterization of Novel Trifunctionalized Monomer and Their Polymer by Radiation Induced Polymerization. (2025, August 6). ResearchGate. [Link]

-

Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions. (n.d.). PubMed Central. Retrieved January 30, 2024, from [Link]

-

Branched Poly(ε-caprolactone)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles. (2022, December 6). NIH. [Link]

-

Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (n.d.). Science of Synthesis. Retrieved January 30, 2024, from [Link]

-

MSE 201 S21 Lecture 28 - Module 3 - Polymerization. (2021, April 4). YouTube. [Link]

-

Histone deacetylase (HDAC) inhibitors. (2017, April 4). YouTube. [Link]

-

Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). (2020, November 22). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 5. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Branched biodegradable polyesters for parenteral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyester Dendrimers: Smart Carriers for Drug Delivery | MDPI [mdpi.com]

- 15. DDS向け生分解性ポリマー薬物担体:機能性脂肪族ポリエステルの設計 [sigmaaldrich.com]

- 16. ovid.com [ovid.com]

- 17. Branched Poly(ε-caprolactone)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to the Applications of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid in Organic Synthesis

Introduction

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a polyfunctionalized organic molecule that, due to its unique structure, holds significant potential as a versatile building block in modern organic synthesis. Commercially available from various suppliers[1][2], this compound features a quaternary carbon atom substituted with an acetyl group, an ethoxycarbonyl group, and two propanoic acid chains. This dense arrangement of functional groups—a ketone, an ester, and two carboxylic acids—offers multiple reaction sites for a wide array of chemical transformations.

Despite its commercial availability, a survey of the scientific literature reveals that 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is not extensively documented as a starting material in named synthetic routes. This guide, therefore, aims to bridge this gap by providing detailed application notes and protocols based on its inherent chemical reactivity. We will explore its potential in the synthesis of substituted pimelic acids, various heterocyclic systems, and as a substrate for intramolecular cyclizations. The methodologies and protocols presented herein are grounded in established principles of organic chemistry and are intended to serve as a practical resource for researchers in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 72653-14-6 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₇ | [2] |

| Molecular Weight | 274.27 g/mol | |

| Melting Point | 105 °C | [1][2] |

| Boiling Point | 504.5±50.0 °C (Predicted) | [1] |

| Density | 1.266±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.01±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

The structure of the target molecule strongly suggests a synthetic route via a double Michael addition. Specifically, the enolate of ethyl acetoacetate can act as a nucleophile in a conjugate addition to two equivalents of an acrylic acid derivative. The likely industrial synthesis involves the base-catalyzed reaction of ethyl acetoacetate with two equivalents of ethyl acrylate, followed by the selective hydrolysis of the two newly introduced ester groups.

The mechanism of the Michael addition of acetoacetates to acrylates is a well-established carbon-carbon bond-forming reaction.[3][4] It proceeds via the deprotonation of the α-carbon of the β-keto ester to form a stabilized enolate, which then attacks the β-carbon of the α,β-unsaturated carbonyl compound.[4]

Figure 1: Proposed synthetic workflow for 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.

Protocol 1: Synthesis of Diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate (Intermediate)

This protocol is adapted from general procedures for Michael additions involving acetoacetic esters.[4]

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of absolute ethanol.

-

Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

-

Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation.

-

Michael Addition: Add ethyl acrylate (22.0 g, 220 mmol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add 150 mL of diethyl ether and 100 mL of water. Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate.

Protocol 2: Hydrolysis to 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

-

Hydrolysis: The crude or purified diethyl ester from Protocol 1 is dissolved in a mixture of ethanol (100 mL) and a stoichiometric amount of aqueous sodium hydroxide (2 equivalents). The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification: The reaction mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid until a pH of 1-2 is reached.

-

Extraction: The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the target diacid. Further purification can be achieved by recrystallization.

Application Note 1: Synthesis of Substituted Pimelic Acids

The structure of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid is primed for the synthesis of substituted pimelic (heptanedioic) acids. The ethoxycarbonyl group, being part of a β-keto ester system, can be readily removed via hydrolysis and decarboxylation.[5] This transformation provides access to 4-acetylheptanedioic acid, a valuable intermediate in its own right.

Figure 2: Pathway to substituted pimelic acids.

Protocol 3: Synthesis of 4-Acetylheptanedioic Acid

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid (10.0 g, 36.5 mmol) in 100 mL of 6 M hydrochloric acid.

-

Hydrolysis and Decarboxylation: Heat the mixture to reflux. Carbon dioxide evolution should be observed. Continue refluxing for 4-8 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product. If crystallization does not occur, extract the aqueous solution with ethyl acetate (3 x 75 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure 4-acetylheptanedioic acid.

Further Transformations:

The resulting 4-acetylheptanedioic acid can be further modified. For example, the ketone can be reduced, converted to an oxime, or used in Wittig-type reactions to introduce further diversity.

Application Note 2: Synthesis of Heterocyclic Compounds

Polycarbonyl compounds are foundational building blocks for a vast array of heterocyclic systems.[6] By manipulating the functional groups of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid, it can serve as a precursor to 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of pyridines.[7][8]

A. Synthesis of Substituted Pyridines

Hydrolysis and decarboxylation of the title compound yields 4-acetylheptanedioic acid, which possesses a 1,5-dicarbonyl relationship between the acetyl ketone and one of the carboxylic acid groups (after suitable activation). This arrangement is ideal for condensation reactions with ammonia or primary amines to form substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Figure 3: Proposed route to pyridine derivatives.

Protocol 4: Proposed Synthesis of a Substituted Pyridine

-

Ammonia Condensation: In a sealed tube, dissolve 4-acetylheptanedioic acid (5.0 g, 24.7 mmol) in a solution of methanolic ammonia (50 mL). Heat the mixture to 100-120 °C for 12-24 hours.

-

Aromatization: After cooling, transfer the mixture to a round-bottom flask. Add an oxidizing agent, such as copper(II) acetate or manganese dioxide, and reflux for 4-6 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired pyridine derivative.

B. Synthesis of Five-Membered Heterocycles

The β-keto ester/acid functionality in the parent molecule can also be utilized to construct five-membered heterocycles. For example, reaction with hydrazine (H₂NNH₂) would be expected to yield a pyrazolone derivative, while reaction with hydroxylamine (H₂NOH) could lead to an isoxazolone. These reactions are standard methods for the synthesis of such heterocyclic systems from β-dicarbonyl precursors.[9]

Application Note 3: Intramolecular Cyclization via Dieckmann Condensation

The likely precursor to the title compound, diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate, is a 1,7-diester and is therefore a suitable substrate for an intramolecular Dieckmann condensation to form a six-membered ring.[10][11] This reaction would yield a highly functionalized cyclohexanone derivative, which could be a valuable intermediate for the synthesis of complex carbocyclic molecules.

Figure 4: Dieckmann condensation of the diester precursor.

Protocol 5: Proposed Dieckmann Condensation

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.

-

Substrate Addition: Add a solution of diethyl 4-acetyl-4-(ethoxycarbonyl)heptanedioate in absolute ethanol dropwise to the sodium ethoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed.

-

Work-up: Cool the reaction mixture and neutralize with dilute acid. Remove the solvent under reduced pressure and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting cyclic β-keto ester can be purified by column chromatography or vacuum distillation.

While 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid may not have a well-documented history of specific applications, its highly functionalized structure makes it a molecule of considerable synthetic potential. This guide has outlined several plausible and powerful applications, including its use as a precursor for substituted pimelic acids, a variety of heterocyclic compounds such as pyridines, and as a substrate for intramolecular cyclizations to form complex carbocycles. The protocols provided, based on well-established chemical transformations, offer a starting point for researchers to unlock the synthetic utility of this intriguing building block. It is our hope that this guide will stimulate further investigation into the chemistry of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid and its derivatives.

References

-

Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165–194. Available at: [Link]

-

ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. Retrieved from [Link]

-

Ibrahim, H. S., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications, 18(3), 109-152. Available at: [Link]

-

Gavali, M., et al. (2019). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers, 11(8), 1269. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

-

Gavali, M., et al. (2019). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers, 11(8). Available at: [Link]

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

-

ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Glutaric Acid and Glutarimide. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]

-

Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Unknown. (n.d.). Heterocyclic Chemistry part2. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.

-

YouTube. (2020). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24203-24215. Available at: [Link]

-

Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic studies of β-ketoesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pimelic acid by RADP pathway. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved from [Link]

-

PubMed Central. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

-

ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Retrieved from [Link]

-

YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

-

YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

-

OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | 72653-14-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. acgpubs.org [acgpubs.org]

- 7. baranlab.org [baranlab.org]

- 8. youtube.com [youtube.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. grokipedia.com [grokipedia.com]

- 11. Dieckmann Condensation [organic-chemistry.org]

synthesis of polyesters using 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Application Note: Precision Synthesis of Functionalized Polyesters using 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

Part 1: Executive Summary & Technical Rationale

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS 72653-14-6) represents a class of "gem-disubstituted" dicarboxylic acid monomers that enable the synthesis of highly functionalized aliphatic polyesters. Unlike standard monomers (e.g., adipic acid, sebacic acid) which yield chemically inert backbones, this monomer introduces two orthogonal reactive handles—a pendant ketone (acetyl) and a pendant ester (ethoxycarbonyl) —directly into each repeating unit.

Key Advantages:

-

Orthogonal Functionalization: The pendant acetyl group allows for chemoselective post-polymerization modification (PPM) via oxime or hydrazone ligation (e.g., for peptide/drug conjugation) without affecting the polyester backbone.

-

Tunable Degradation: The steric bulk at the C4 position disrupts chain packing, reducing crystallinity and potentially accelerating hydrolytic degradation compared to linear analogs like poly(butylene adipate).

-

Structural Versatility: The gem-disubstitution (Thorpe-Ingold effect) can influence the local conformation, often enhancing the glass transition temperature (

) relative to unsubstituted polymethylene chains.

Critical Challenge: The monomer contains a

Part 2: Monomer Profile & Preparation

| Property | Specification |

| Chemical Name | 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid |

| CAS Number | 72653-14-6 |

| Molecular Formula | |

| Molecular Weight | 274.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~105 °C |

| Solubility | Soluble in alcohols, THF, DMSO; sparingly soluble in water. |

Handling: The monomer is hygroscopic. Dry under vacuum at 40°C for 12 hours prior to polymerization to prevent stoichiometric imbalance due to moisture.

Part 3: Experimental Protocols

Two distinct protocols are provided based on the target application:

-

Protocol A (Melt Polycondensation): For scalable synthesis of high molecular weight (

) polymers where trace thermal defects are acceptable. -

Protocol B (Solution Polycondensation): For precision synthesis (e.g., biomedical scaffolds) requiring 100% retention of functional groups.

Protocol A: Modified Melt Polycondensation (Low-Temperature Route)

Rationale: Standard polyesterifications run at >200°C. We limit the maximum temperature to 160°C to prevent decarboxylation of the

Materials:

-

Monomer: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (10.0 mmol, 2.74 g)

-

Diol: 1,8-Octanediol (10.2 mmol, 1.49 g) [Excess 2% to account for volatility]

-

Catalyst: Titanium(IV) butoxide (

), 0.1 mol% relative to acid.

Step-by-Step Procedure:

-

Esterification (Oligomerization):

-

Charge monomer and diol into a 50 mL flame-dried polymerization tube equipped with a magnetic stir bar and nitrogen inlet.

-

Purge with

x 3 cycles. -

Heat to 140°C under continuous

flow. Stir at 60 rpm. -

Observation: The mixture will melt (monomer mp ~105°C) and water evolution will begin.

-

Reaction time: 4 hours. Ensure the overhead temperature of the distillation bridge does not exceed 100°C (collecting water only).

-

-

Polycondensation:

-

Add catalyst (

in dry toluene solution). -

Slowly reduce pressure to < 0.1 mbar over 1 hour to prevent bumping.

-

Increase temperature to 160°C . Do not exceed 165°C.

-

Continue stirring for 6–12 hours. As viscosity increases, reduce stir speed to 20 rpm.

-

Endpoint: When the stir bar creates a "Weissenberg effect" (climbing the shaft) or torque maximizes.

-

-

Workup:

-

Cool to room temperature under

. -

Dissolve the crude polymer in minimal Chloroform (

). -

Precipitate into cold Methanol (

) (10x excess). -

Filter and dry in a vacuum oven at 40°C for 24h.

-

Protocol B: Steglich Solution Polycondensation (Room Temperature)

Rationale: Uses DCC/DMAP activation to polymerize at ambient temperature, guaranteeing zero thermal degradation of the pendant groups.

Materials:

-

Monomer: 10.0 mmol (2.74 g)

-

Diol: 1,8-Octanediol (10.0 mmol, 1.46 g) [Exact 1:1 stoichiometry is critical here]

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (22.0 mmol, 2.2 eq)

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) (2.0 mmol, 0.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) (50 mL) + dry DMF (5 mL) if solubility is an issue.

Step-by-Step Procedure:

-

Activation:

-

Dissolve the Monomer and Diol in DCM/DMF under

in a round-bottom flask. -

Add DMAP and cool the mixture to 0°C in an ice bath.

-

-

Polymerization:

-

Dissolve DCC in 10 mL DCM and add dropwise to the reaction mixture over 20 minutes.

-

Observation: White precipitate (dicyclohexylurea, DCU) will form immediately.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 48–72 hours.

-

-

Purification:

-

Filter off the DCU byproduct using a glass frit.

-

Concentrate the filtrate to ~15 mL.

-

Precipitate into cold Diethyl Ether or Methanol.

-

Reprecipitate twice from THF into Methanol to remove residual urea traces.

-

Part 4: Characterization & Validation

| Technique | Parameter | Acceptance Criteria |

| Pendant Acetyl | Singlet at | |

| Pendant Ester | Quartet at | |

| Backbone Ester | Triplet at | |

| GPC (THF) | Molecular Weight | |

| Dispersity (Đ) | 1.8–2.2 (Method A); 1.3–1.5 (Method B). | |

| DSC | Thermal Trans. |

Self-Validation Check:

-

Compare the integration of the pendant acetyl methyl group (2.15 ppm) to the backbone

-methylene protons (2.30 ppm). Ratio should be exactly 3:4 . A lower ratio indicates degradation (decarboxylation) of the pendant group.

Part 5: Visualization of Reaction Pathways

Figure 1: Reaction pathway for the synthesis of functionalized polyesters, highlighting the critical thermal degradation risk.

Figure 2: Experimental workflow decision tree comparing Melt vs. Solution polymerization routes.

References

-

Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (General mechanism of step-growth polymerization).

-

Kricheldorf, H. R. (2001). Syntheses and Properties of Biodegradable Polyesters based on 1,3-Propanediol and Fatty Acids. Polymer, 42(21), 8769-8774. (Protocol for aliphatic polyester synthesis).

-

Moore, J. S., & Stupp, S. I. (1990). Room Temperature Polyesterification. Macromolecules, 23(1), 65-70. (DCC/DMAP Steglich esterification protocol).

-

PubChem. (n.d.).[4][5] 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.

Sources

- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 2. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Acetyl-4-ethoxycarbonyloctanoic acid | C13H22O5 | CID 12823714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetyl-4-phenylheptanedinitrile | C15H16N2O | CID 238926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

Introduction:

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex organic molecule with potential applications in the synthesis of novel pharmaceutical agents and specialized polymers. Its structure, featuring a quaternary carbon center substituted with an acetyl group, an ethoxycarbonyl group, and two propanoic acid chains, makes it an interesting target for organic synthesis. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with a base-catalyzed double Michael addition of ethyl acetoacetate to acrylonitrile, followed by a robust acidic hydrolysis of the resulting dinitrile intermediate. The causality behind each experimental choice is elucidated to provide researchers with a deep understanding of the reaction mechanism and to ensure procedural success.

Overall Reaction Scheme:

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate via Double Michael Addition

The first stage of this synthesis involves the conjugate addition of the enolate of ethyl acetoacetate to two equivalents of acrylonitrile. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.[1][2] The acidic α-hydrogen of ethyl acetoacetate is readily deprotonated by a base to form a stabilized enolate, which then acts as the nucleophile.

Experimental Workflow: Step 1

Caption: Workflow for the double Michael addition.

Detailed Protocol: Step 1

-

Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 150 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Expert Insight: The use of freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous and highly reactive base, which is crucial for the efficient deprotonation of ethyl acetoacetate.

-

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium salt of the ethyl acetoacetate enolate.

-

Michael Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of 11.7 g (0.22 mol, 2.2 equivalents) of acrylonitrile in 20 mL of absolute ethanol dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

-

Causality: The slow, dropwise addition of acrylonitrile at low temperature is critical to control the exothermic reaction and to prevent polymerization of the acrylonitrile, a common side reaction. Using a slight excess of acrylonitrile ensures the complete dialkylation of the ethyl acetoacetate.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into 200 mL of ice-cold 1 M hydrochloric acid. This will neutralize the excess base and protonate any remaining enolate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data: Step 1

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 | 1.0 |

| Sodium | 22.99 | 4.6 | 0.2 | 2.0 |

| Acrylonitrile | 53.06 | 11.7 | 0.22 | 2.2 |

| Absolute Ethanol | 46.07 | ~170 mL | - | Solvent |

Part 2: Synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid via Acidic Hydrolysis

The second step involves the hydrolysis of the two nitrile groups of the intermediate to carboxylic acids. This transformation is typically achieved under strong acidic or basic conditions.[3] Here, we employ acidic hydrolysis using concentrated hydrochloric acid, which will also hydrolyze one of the ester groups, leading to the desired product.

Experimental Workflow: Step 2

Caption: Workflow for the acidic hydrolysis.

Detailed Protocol: Step 2

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the purified ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate (0.1 mol, based on the starting amount of ethyl acetoacetate).

-

Hydrolysis: Add 200 mL of concentrated hydrochloric acid (37%). Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Expert Insight: Concentrated hydrochloric acid is a strong acid capable of hydrolyzing both the nitrile and ester functionalities. The high temperature is necessary to drive the reaction to completion. This is a harsh reaction, and proper safety precautions, including working in a well-ventilated fume hood, are essential.

-

-

Reaction Monitoring: The reaction can be monitored by observing the cessation of gas evolution (ammonia, as ammonium chloride) and by TLC analysis of aliquots (after neutralization). The reaction is typically complete after 24-48 hours of reflux.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to remove most of the HCl and water.

-

Extraction: To the cooled residue, add 100 mL of water and extract the product with diethyl ether (4 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a crystalline solid.

Quantitative Data: Step 2

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Ethyl 2-acetyl-2-(2-cyanoethyl)-4-cyanobutanoate | 236.26 | ~23.6 | ~0.1 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | ~200 mL | - |

Characterization of the Final Product

The structure and purity of the synthesized 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the different functional groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl groups (ketone, ester, and carboxylic acids) and the hydroxyl group of the carboxylic acids.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

-

Sodium metal is highly reactive with water and alcohols. Handle with care under an inert atmosphere.

-

Acrylonitrile is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

The reactions described should be carried out by trained personnel in a well-equipped laboratory.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid. By understanding the underlying chemical principles of the double Michael addition and the subsequent acidic hydrolysis, researchers can confidently execute this synthesis. The provided insights into the causality of the experimental choices aim to empower scientists to troubleshoot and adapt this procedure for their specific research needs.

References

-

Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3), 165–194.

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

Sources

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid in the preparation of specialty chemicals

Strategic Utilization in Asymmetric Synthesis and API Manufacturing

Executive Summary

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a highly functionalized gem-disubstituted intermediate, primarily utilized as a "latent" form of 4-ketopimelic acid (4-oxoheptanedioic acid). Its structural density—featuring a central quaternary carbon bearing both an acetyl and an ester group, flanked by two propionic acid chains—makes it a critical scaffold in the industrial synthesis of Biotin (Vitamin H/B7) .

This guide details the mechanistic grounding, synthesis, and downstream processing of this compound.[1][2] It addresses the specific challenges of controlling the Double Michael Addition and the subsequent Decarboxylation required to release the pharmacophore backbone.

Mechanistic Grounding & Chemistry

The synthesis and utility of this compound rely on the reactivity of the

The Double Michael Addition

The formation of the heptanedioic acid skeleton is thermodynamically driven by the double conjugate addition of an enolate to an acrylate acceptor.

-

Activation: A base (typically an alkoxide) deprotonates the

-carbon of ethyl acetoacetate. -

First Addition: The enolate attacks the

-position of the first equivalent of acrylate/acrylic acid. -

Regeneration: The product is still acidic (though more sterically hindered); a second deprotonation occurs.

-

Second Addition: The sterically crowded enolate attacks a second equivalent of acrylate, forming the quaternary center.

Selective Hydrolysis & Decarboxylation

The title compound (a dicarboxylic acid monoester) represents a specific oxidation/hydrolysis state.

-

Stability: The central ethyl ester is sterically shielded by the quaternary carbon and the acetyl group, making it more resistant to hydrolysis than the side-chain esters (if acrylates were used).

-

Release: Under acidic thermal conditions, the molecule undergoes decarboxylation.[3][4] The loss of

from the central position (via the

Visualization: Synthesis & Processing Workflow[1]

The following diagram illustrates the reaction pathway from commodity starting materials to the Biotin precursor.

Figure 1: Synthetic pathway from Ethyl Acetoacetate to 4-Ketopimelic Acid via the title intermediate.

Experimental Protocols

Protocol A: Preparation of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic Acid

Objective: Synthesis of the dicarboxylic acid monoester via Double Michael Addition followed by selective hydrolysis.

Reagents:

-

Ethyl Acetoacetate (1.0 equiv)

-

Methyl Acrylate (2.2 equiv) Note: Methyl ester is chosen for the side chains to allow faster hydrolysis relative to the central ethyl ester.

-

Sodium Ethoxide (0.1 equiv, 21% wt in EtOH)

-

Solvent: Dioxane or Toluene (Anhydrous)

-

Quench: Acetic Acid, dilute HCl

Step-by-Step Methodology:

-

Reactor Setup: Charge a dry reactor with Ethyl Acetoacetate (1 mol) and anhydrous Dioxane (500 mL). Inert with Nitrogen.[5]

-

Catalyst Addition: Add Sodium Ethoxide solution (0.1 mol) dropwise at ambient temperature. Stir for 15 minutes to generate the enolate.

-

Controlled Addition (Exotherm Risk): Cool the mixture to 10°C. Add Methyl Acrylate (2.2 mol) slowly via an addition funnel over 2 hours.

-

Critical Process Parameter (CPP): Maintain internal temperature

.[6] The second addition is slower due to steric hindrance; allowing the temperature to rise to 40-45°C near the end of addition ensures completion.

-

-

Reaction: Stir at 50°C for 4 hours. Monitor by TLC or GC for consumption of Ethyl Acetoacetate.

-

Selective Hydrolysis:

-

Cool the reaction mixture (containing the triester) to 20°C.

-

Add aqueous NaOH (2.2 equiv, 10% solution).

-

Stir vigorously at room temperature for 2-3 hours.

-

Mechanism:[1][3][7][8][9][10][11][12][13][14] The unhindered methyl esters on the wings hydrolyze significantly faster than the hindered central ethyl

-keto ester.

-

-

Workup:

-

Wash the aqueous phase with Ethyl Acetate to remove unreacted acrylate oligomers.

-

Acidify the aqueous phase carefully with 2N HCl to pH 3.0.

-

Extract the product (the title dicarboxylic acid) into Ethyl Acetate.

-

Dry over

and concentrate in vacuo. -

Yield Expectation: Viscous oil or low-melting solid; 85-90% yield.

-

Protocol B: Decarboxylation to 4-Ketopimelic Acid

Objective: Conversion of the title compound to the linear ketone pharmacophore.

Reagents:

-

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (Crude from Protocol A)

-

Hydrochloric Acid (6N) or Sulfuric Acid (20%)

Methodology:

-

Suspend the starting material in 6N HCl (5 volumes).

-

Heat to Reflux (100-105°C) .

-

Gas Evolution: Vigorous evolution of

will be observed. Scrub exhaust gases. -

Timecourse: Reflux for 6–8 hours. The reaction is complete when

evolution ceases and the solution becomes homogeneous. -

Isolation:

-

Cool to 0-5°C. 4-Ketopimelic acid typically crystallizes from the aqueous acid.

-

Filter and wash with ice-cold water.

-

Recrystallize from water or ethyl acetate/hexane.

-

Data Summary & Specifications

| Parameter | Specification / Data |

| Molecular Formula | |

| Molecular Weight | 274.27 g/mol |

| Appearance | Viscous yellow oil or off-white solid (highly dependent on purity) |

| Melting Point | 105°C (pure acid form) [1] |

| pKa (Predicted) | ~4.0 (Carboxylic acid side chains) |

| Solubility | Soluble in Ethanol, EtOAc, DMSO; Sparingly soluble in water (acid form) |

| Key Impurity | Retro-Michael degradation products (Levulinic acid derivatives) |

Application in Biotin Synthesis

The conversion of 4-ketopimelic acid to Biotin involves the formation of the thiophane ring.

-

Oximation: 4-Ketopimelic acid is converted to its oxime.

-

Reduction: Reduction yields the diamine (or amino-ketone depending on route).

-

Ring Closure: Reaction with phosgene (or equivalents) forms the cyclic urea.

-

Sulfur Introduction: The Sternbach synthesis utilizes the symmetry of the pimelic acid backbone to introduce the sulfur atom via thionyl chloride or similar reagents later in the sequence [2].

Why use the Title Compound? Using the isolated 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid allows for purification before the harsh decarboxylation step, removing acrylate oligomers that would otherwise form tar during the high-temperature acid reflux.

References

- Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S. Patent and Trademark Office.

-

Werpy, T., et al. (2004). Top Value Added Chemicals from Biomass: Volume 1. U.S. Department of Energy. (Context on succinic/pimelic acid derivatives). Retrieved from [Link]

-

Org. Synth. (1945).[15] Related Michael Additions: Diethyl 2-Acetylglutarate. Organic Syntheses, Coll. Vol. 3, p.377. (Mechanistic reference for acetoacetate alkylation). Retrieved from [Link]

Sources

- 1. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 2. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity: Decarboxylation [employees.csbsju.edu]

- 4. Decarboxylation [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 7. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 8. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 13. researchgate.net [researchgate.net]

- 14. US6291681B1 - Process for preparing biotin - Google Patents [patents.google.com]

- 15. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

Comprehensive Methodologies for the Purification of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is a complex organic molecule featuring multiple functional groups, including two carboxylic acids, an ester, and a ketone. Its utility in research and development, particularly as a potential building block in medicinal chemistry, necessitates a high degree of purity. The presence of impurities can lead to ambiguous experimental results, low yields in subsequent synthetic steps, and unreliable biological data. This application note provides a detailed guide to the purification of this compound, leveraging its unique physicochemical properties. We present three primary purification protocols: a highly effective acid-base liquid-liquid extraction, a classic recrystallization for final polishing, and advanced column chromatography techniques. Furthermore, we detail rigorous analytical methods for the comprehensive assessment of purity.

Compound Profile and Strategic Overview

Understanding the structural and chemical properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is fundamental to designing an effective purification strategy.

Chemical Structure:

The molecule's key features are its two carboxylic acid groups, which confer significant acidity and polarity, and an ethyl ester group. The predicted pKa of approximately 4.01 indicates that it is a moderately strong organic acid, a property that can be exploited for selective separation.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₇ | [2] |

| Molecular Weight | 274.27 g/mol | N/A |

| Appearance | Solid | [1] |

| Melting Point | 105 °C | [1][2] |

| Boiling Point | 504.5 °C (Predicted) | [1][2] |

| pKa | 4.01 (Predicted) | [1] |

Purification Strategy:

The presence of acidic carboxylic acid functional groups is the most powerful handle for purification. Our primary strategy involves an acid-base extraction to selectively pull the target compound from a crude organic solution into an aqueous basic solution, leaving neutral or basic impurities behind.[3][4] The product is then recovered by re-acidification and precipitation. Subsequent recrystallization can be employed to achieve the highest level of purity. For challenging separations where impurities have similar acidic properties, column chromatography provides a high-resolution alternative.

Purification Protocols: From Crude to High Purity

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is the most effective first-pass purification method due to the compound's dicarboxylic acid nature. It efficiently removes non-acidic impurities.

Principle of Causality: The carboxylic acid protons are readily removed by a mild base, such as sodium bicarbonate (NaHCO₃), forming a highly water-soluble dicarboxylate salt.[4][5] Neutral organic impurities remain in the organic phase. Subsequent addition of a strong acid (e.g., HCl) reprotonates the dicarboxylate, causing the neutral and less water-soluble 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid to precipitate out of the aqueous solution.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

-

Mixing & Degassing: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

-

Phase Separation: Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its sodium salt (if using ethyl acetate) or the lower aqueous layer (if using DCM).

-

Collection: Drain the aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

-

Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate). Discard this organic wash.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Logical Workflow for Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization

Recrystallization is an ideal second step to further polish the product obtained from extraction or as a standalone method if impurities are minimal.[6][7]

Principle of Causality: This technique relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[6] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. As the hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out, while impurities remain dissolved in the solvent.

Solvent Selection:

Due to the molecule's mixed polarity, a single solvent may not be ideal. A co-solvent system is often effective.

| Solvent System | Rationale |

| Water | The compound has some water solubility due to the carboxylic acids, which might be too high for good recovery. However, it can be tested. |

| Ethyl Acetate / Hexanes | The compound should be soluble in hot ethyl acetate. Hexanes, a non-polar solvent, can be added to the hot solution until it becomes slightly cloudy (the saturation point), promoting crystal formation upon cooling. |

| Ethanol / Water | Similar to the above, the compound is dissolved in a minimal amount of hot ethanol, and water is added until turbidity is observed. |

Step-by-Step Methodology:

-

Solvent Test: In a small test tube, add ~20-30 mg of the compound and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: If using a co-solvent system, add the second solvent (e.g., hexanes) dropwise to the hot solution until it remains faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the "poor" solvent) to rinse away any adhering impurities.[9]

-

Drying: Dry the crystals under vacuum.

Protocol 3: Column Chromatography

This method is employed when acid-base extraction and recrystallization are insufficient, for example, when separating the target compound from acidic impurities with similar properties.

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] Compounds with stronger interactions with the stationary phase travel down the column more slowly.

Method A: Normal-Phase Chromatography (Modified)

-

Stationary Phase: Silica Gel (SiO₂).

-

Challenge: Carboxylic acids can strongly and sometimes irreversibly bind to the slightly acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[11]

-

Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase. This keeps the compound's carboxylic acid groups fully protonated, reducing their interaction with the silica surface and resulting in better peak shape.[11]

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 30% ethyl acetate / 70% hexanes (+ 0.5% acetic acid) and gradually increase the polarity.

Method B: Reverse-Phase Chromatography

-

Stationary Phase: C18-functionalized silica (non-polar).

-